molecular formula C10H6O8-4 B098352 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester CAS No. 15498-42-7

2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester

Cat. No. B098352
CAS RN: 15498-42-7
M. Wt: 258.18 g/mol
InChI Key: SORHAFXJCOXOIC-CCAGOZQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, also known as maleic acid diethyl ester, is a colorless liquid with a fruity odor. It is widely used in the chemical industry as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Maleic acid diethyl ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects
Maleic acid diethyl ester has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, protecting cells from oxidative stress. It has also been shown to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. Maleic acid diethyl ester has also been shown to exhibit neuroprotective activity, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound acid diethyl ester is its reactivity, which can make it difficult to handle in the laboratory. It can also be toxic and should be handled with care.

Future Directions

There are many potential future directions for research on 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester. For example, it could be used as a building block for the synthesis of novel compounds with potential therapeutic applications. It could also be used in the development of new materials, such as polymers with specific properties. Further research could also be conducted to better understand the mechanism of action of this compound acid diethyl ester and its potential applications in various fields.
Conclusion
In conclusion, this compound acid diethyl ester is a versatile building block for the synthesis of various compounds. It has been extensively used in scientific research and exhibits a wide range of biochemical and physiological effects. While it has advantages as a building block, it also has limitations due to its reactivity and toxicity. Future research on this compound acid diethyl ester could lead to the development of new compounds and materials with potential therapeutic applications.

Synthesis Methods

Maleic acid diethyl ester can be synthesized through the esterification of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid with ethanol in the presence of a catalyst. The reaction is exothermic and can be carried out under reflux conditions. The resulting product can be purified through distillation or recrystallization.

Scientific Research Applications

Maleic acid diethyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. For example, it has been used to synthesize a series of novel β-aminoketones that exhibited potent antifungal activity. It has also been used to synthesize a series of novel pyrazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Maleic acid diethyl ester has also been used in the synthesis of various polymers, including polyesters and polyamides.

properties

CAS RN

15498-42-7

Molecular Formula

C10H6O8-4

Molecular Weight

258.18 g/mol

IUPAC Name

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2-

InChI Key

SORHAFXJCOXOIC-CCAGOZQPSA-N

Isomeric SMILES

C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O

SMILES

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Canonical SMILES

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Other CAS RN

15498-42-7

Origin of Product

United States

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